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molecular formula C12H19N3O B8579487 1-(2-methoxypyridin-4-yl)-N-methylpiperidin-4-amine

1-(2-methoxypyridin-4-yl)-N-methylpiperidin-4-amine

Cat. No. B8579487
M. Wt: 221.30 g/mol
InChI Key: XQPUUFIANNHHHD-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

Benzyl 1-(2-methoxypyridin-4-yl)piperidin-4-yl(methyl)carbamate (250 mg, 0.704 mmol, 1.0 eq.) was dissolved in MeOH (20 ml) and degassed with argon. Pd/C (75 mg) was then added and hydrogenation was carried out for 3 hours. After monitoring by TLC, the reaction mixture was filtered over Celite and washed with MeOH (2×20 ml) and the filtrate was concentrated under reduced pressure. The crude product was used in the next stage without being purified further. Yield: 99% (155 mg, 0.701 mmol)
Name
Benzyl 1-(2-methoxypyridin-4-yl)piperidin-4-yl(methyl)carbamate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([N:15](C)[C:16](=O)OCC3C=CC=CC=3)[CH2:11][CH2:10]2)[CH:6]=[CH:5][N:4]=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:9]2[CH2:10][CH2:11][CH:12]([NH:15][CH3:16])[CH2:13][CH2:14]2)[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Benzyl 1-(2-methoxypyridin-4-yl)piperidin-4-yl(methyl)carbamate
Quantity
250 mg
Type
reactant
Smiles
COC1=NC=CC(=C1)N1CCC(CC1)N(C(OCC1=CC=CC=C1)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
ADDITION
Type
ADDITION
Details
Pd/C (75 mg) was then added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
WASH
Type
WASH
Details
washed with MeOH (2×20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=NC=CC(=C1)N1CCC(CC1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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